1,2,3-Trichloronaphthalene

Description

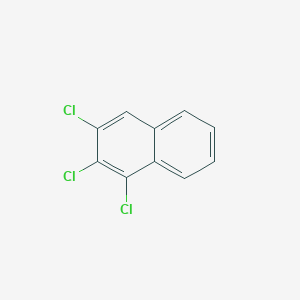

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPTXDCPBXMWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198454 | |

| Record name | 1,2,3-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloronaphthalene is a colorless to pale-yellow solid with an aromatic odor. mp: 93 °C; bp: 304-354 °C. Used in lubricants and in the manufacture of insulation for electrical wire. Presents an environmental danger. If released into the environment, bioaccumulation takes place in fish. Will persist in the environment causing long-term adverse effects. The halowaxes are technical-grade chlorinated naphthalenes containing trichloronaphthalene in its various isomers together with (mainly) tetrachloro-, pentachloro-, and hexa-chloronapthalenes in their various isomers., Colorless to pale-yellow solid with an aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow solid with an aromatic odor. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

579 to 669 °F at 760 mmHg (NIOSH, 2023), BETWEEN 304.44 - 354.44 °C, 304-354 °C, 579-669 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

392 °F (NIOSH, 2023), 200 °C, (200 °C) (OPEN CUP), 200 °C o.c., 392 °F (open cup), (oc) 392 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/, Solubility in water: none, Insoluble | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.58 (NIOSH, 2023) - Denser than water; will sink, 1.58, 1.58 g/cm³ | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

8.0 (Air= 1 at boiling point of trichloronaphthalene), Relative vapor density (air = 1): 8 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.000314 [mmHg], LESS THAN 1 TORR @ 20 °C, Vapor pressure, Pa at 20 °C:, <1 mmHg | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to pale-yellow solid. | |

CAS No. |

1321-65-9, 50402-52-3 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,2,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

199 °F (NIOSH, 2023), 93 °C, 199 °F | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0962 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRICHLORONAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/225 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trichloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0630.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1,2,3-Trichloronaphthalene chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,2,3-Trichloronaphthalene

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specific congener of the polychlorinated naphthalene (PCN) family. Designed for researchers, scientists, and professionals in drug development and environmental science, this document moves beyond a simple recitation of data. It delves into the causality behind the compound's behavior, offering insights grounded in established scientific principles and experimental evidence. As a persistent organic pollutant, understanding the precise physicochemical properties of this compound is critical for assessing its environmental fate, toxicological impact, and potential applications in specialized organic synthesis.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical compound is to establish its unambiguous identity. This compound (1,2,3-TCN) is an aromatic hydrocarbon composed of a naphthalene bicyclic system substituted with three chlorine atoms at the 1, 2, and 3 positions.[1] This specific substitution pattern dictates its unique properties compared to other trichloronaphthalene isomers.

The molecular structure of 1,2,3-TCN is visualized below. The numbering convention of the naphthalene ring is crucial for differentiating between its various chlorinated isomers.

Caption: Molecular structure of this compound.

Key identifiers for this compound are summarized in the table below for precise referencing in research and regulatory contexts.

| Identifier | Value | Source(s) |

| CAS Number | 50402-52-3 | [1][2][3] |

| Molecular Formula | C₁₀H₅Cl₃ | [1][2] |

| Molecular Weight | 231.51 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2] |

| InChI | InChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H | [1][2][3] |

| InChIKey | QEPTXDCPBXMWJC-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | [1] |

Physicochemical and Thermochemical Properties

The physical state and behavior of 1,2,3-TCN under various conditions are dictated by its physicochemical properties. These values are essential for designing experimental protocols, predicting environmental transport, and ensuring safe handling.

Physical Properties

The compound is a colorless to pale-yellow solid with a characteristic aromatic odor.[1] Its high molecular weight and chlorinated nature result in a relatively high melting point and boiling point range.

| Property | Value | Unit | Source(s) |

| Physical Description | Colorless to pale-yellow solid | - | [1][5] |

| Odor | Aromatic | - | [1] |

| Melting Point | 93 (199 °F) | °C | [1][5] |

| Boiling Point | 304 - 354 (579 - 669 °F) | °C | [1][5] |

| Density | 1.58 | g/cm³ | [1][5] |

| Water Solubility | Insoluble (0.017-0.064 mg/L for isomers) | - | [1][5] |

| Vapor Pressure | < 1 (< 0.1 Pa at 20°C) | mmHg | [1][5] |

| Vapor Density | 8.0 (Air = 1) | - | [1][5] |

| Flash Point | 200 (392 °F) [Open Cup] | °C | [1][5] |

| Log P (Octanol/Water) | 5.1 | - | [1] |

The extremely low water solubility and high octanol/water partition coefficient (Log P) are particularly noteworthy.[1] These properties signify the compound's strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature. This is a direct cause of its tendency to partition from aqueous environments into organic matter, such as sediments and the fatty tissues of living organisms, leading to bioaccumulation.[1][5]

Thermochemical Data

Thermochemical properties provide insight into the energy dynamics of the molecule, which is crucial for modeling its stability and reactivity at different temperatures.

| Property | Value | Unit | Source(s) |

| Enthalpy of Fusion (ΔfusH) | 18.44 | kJ/mol | [3][4] |

| Enthalpy of Vaporization (ΔvapH) | 68 | kJ/mol | [3] |

| Gibbs Free Energy of Formation (ΔfG°) | 187.70 | kJ/mol | [4] |

| Enthalpy of Formation (ΔfH°gas) | 96.24 | kJ/mol | [4] |

Synthesis and Chemical Reactivity

General Synthesis Pathway

This compound is not typically synthesized in its pure form directly. Instead, it is a component of complex mixtures of polychlorinated naphthalenes produced through the direct, high-temperature chlorination of molten naphthalene.[6]

The choice of catalyst, typically a Lewis acid like anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is critical.[1] The catalyst polarizes the Cl-Cl bond, making the chlorine molecule a more potent electrophile, thus facilitating the electrophilic aromatic substitution reaction on the naphthalene ring. The reaction is exothermic and requires careful temperature control to manage the degree of chlorination.[1][6]

Caption: General workflow for the synthesis of chlorinated naphthalenes.

Representative Synthesis Protocol

This protocol describes a generalized procedure for producing a mixture of trichloronaphthalenes. Isolating the specific 1,2,3-isomer requires advanced purification techniques like fractional distillation or preparative chromatography, which are beyond the scope of this synthesis overview.

-

Melt Naphthalene: In a suitable reaction vessel equipped with a stirrer, heating mantle, and gas inlet/outlet, melt 1.0 mole of naphthalene. Heat to 100-120°C.

-

Catalyst Addition: Add 1-2% by weight of anhydrous ferric chloride to the molten naphthalene and stir until dispersed.[6]

-

Chlorination: Bubble dry chlorine gas through the molten mixture. Maintain the reaction temperature between 120-150°C. The reaction is exothermic and may require external cooling to control.[6]

-

Monitoring: Continue chlorination until the desired weight gain, corresponding to the addition of approximately 3 moles of chlorine per mole of naphthalene, is achieved.

-

Work-up: Stop the chlorine flow. While still molten, wash the crude product with a 5% sodium bicarbonate solution to neutralize residual acid, followed by a water wash.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate). The resulting product is a mixture of PCN congeners.

Chemical Reactivity

The reactivity of 1,2,3-TCN is governed by the electron-withdrawing inductive effect of the three chlorine atoms, which deactivates the aromatic rings towards further electrophilic substitution. However, the molecule can undergo other transformations:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by strong nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.[1]

-

Oxidation: Under strong oxidizing conditions, the naphthalene ring can be opened or oxidized to form naphthoquinones.[1]

-

Reduction: Catalytic hydrogenation or chemical reduction can lead to partial or complete dechlorination, yielding lower chlorinated naphthalenes or the parent naphthalene molecule.[1]

Analytical Characterization

The identification and quantification of 1,2,3-TCN, especially in complex environmental matrices, rely on high-resolution analytical techniques.

-

Methodology: The standard laboratory method involves gas chromatography coupled with mass spectrometry (GC/MS).[1] The gas chromatograph separates the different PCN isomers based on their boiling points and interaction with the GC column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation pattern.

-

Mass Spectrometry: A key feature in the mass spectrum of a trichloronaphthalene isomer is the characteristic isotopic pattern caused by the presence of two stable isotopes of chlorine (³⁵Cl and ³⁷Cl). This results in a cluster of molecular ion peaks that is highly indicative of a trichlorinated compound.

Representative Mass Spectrometry Data for a Trichloronaphthalene Isomer

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 230 | 100 | [M]⁺ (³⁵Cl₃) |

| 232 | 97 | [M+2]⁺ (³⁵Cl₂³⁷Cl) |

| 234 | 32 | [M+4]⁺ (³⁵Cl³⁷Cl₂) |

| 195 | 45 | [M-Cl]⁺ |

| 160 | 20 | [M-2Cl]⁺ |

Note: This data is representative of a generic trichloronaphthalene isomer and serves to illustrate the typical fragmentation and isotopic pattern.[7]

Toxicology and Environmental Significance

This compound is a compound of significant environmental concern due to its persistence, bioaccumulative potential, and toxicity.

-

Toxicity: It can be absorbed into the body through inhalation or skin contact.[5] Studies on PCNs indicate that these compounds can have adverse effects on the liver.[5] At a cellular level, 1,2,3-TCN has been shown to disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress by generating reactive oxygen species.

-

Environmental Fate: As a persistent organic pollutant (POP), 1,2,3-TCN resists degradation in the environment.[1] Its low solubility in water and high affinity for lipids cause it to accumulate in the food chain, a process known as biomagnification.[1][5] This poses a threat to organisms at higher trophic levels, including wildlife and humans.[1]

Caption: Conceptual diagram of bioaccumulation in an aquatic food chain.

Conclusion

This compound is a well-defined chemical entity whose properties are a direct consequence of its molecular structure. Its high lipophilicity and resistance to degradation make it an environmentally persistent and bioaccumulative compound, demanding careful monitoring and handling. The data and protocols presented in this guide provide a robust foundation for scientists engaged in environmental analysis, toxicology research, and the synthesis of chlorinated aromatic compounds. A thorough understanding of these core properties is the self-validating system upon which sound experimental design and data interpretation are built.

References

-

1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 . PubChem. [Link]

-

Naphthalene, 1,2,3-trichloro - Chemical & Physical Properties . Cheméo. [Link]

-

This compound . NIST Chemistry WebBook. [Link]

-

This compound Phase Change Data . NIST Chemistry WebBook. [Link]

-

ICSC 0962 - TRICHLORONAPHTHALENE . Inchem.org. [Link]

-

This compound (CHEM046097) . ContaminantDB. [Link]

-

1,2,4-Trichloronaphthalene | C10H5Cl3 | CID 93251 . PubChem. [Link]

-

trichloronaphthalene . JoDrugs. [Link]

-

Naphthalene, 1,2,3-trichloro . Cheméo. [Link]

-

1-Chloronaphthalene | C10H7Cl | CID 7003 . PubChem. [Link]

-

1,4,6-trichloronaphthalene . ChemSynthesis. [Link]

Sources

- 1. Buy this compound | 50402-52-3 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Naphthalene, 1,2,3-trichloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloronaphthalene from Naphthalene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,2,3-trichloronaphthalene from naphthalene. Direct chlorination of naphthalene is discussed, highlighting its limitations in producing specific isomers. The core of this guide is a detailed, multi-step synthesis designed for regioselective control, proceeding through key intermediates such as 2,3-dichloronaphthalene, 2,3-dichloro-1-nitronaphthalene, and 1-amino-2,3-dichloronaphthalene. Each step is elucidated with theoretical justifications for the chosen methodologies, detailed experimental protocols, and characterization data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the synthesis of specific polychlorinated naphthalenes.

Introduction: The Challenge of Regioselective Naphthalene Chlorination

This compound is a polychlorinated naphthalene (PCN) congener of interest in various research fields, including environmental science and as a potential intermediate in the synthesis of more complex molecules.[1] The primary challenge in its synthesis lies in achieving the specific 1,2,3-substitution pattern on the naphthalene core.

Direct electrophilic chlorination of molten naphthalene using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), is a common industrial method for producing chlorinated naphthalenes.[2] However, this method results in a complex mixture of mono-, di-, tri-, and higher chlorinated isomers, making the isolation of a single, pure congener like this compound exceedingly difficult.[3] The reaction proceeds via electrophilic aromatic substitution, where the initial chlorination activates the ring, leading to further, often uncontrolled, chlorination at various positions.

To overcome this lack of regioselectivity, a multi-step synthetic approach is necessary. This guide will focus on a logical, step-by-step pathway that allows for the controlled introduction of substituents, ensuring the desired 1,2,3-trichloro substitution pattern.

Strategic Approach: A Multi-Step Synthesis Pathway

The proposed synthesis for this compound involves a four-step process, starting from the commercially available 2,3-dichloronaphthalene. This starting material provides a foundational scaffold upon which the remaining substituents can be installed with a high degree of regiochemical control.

The overall synthetic workflow is as follows:

Sources

An In-depth Technical Guide to 1,2,3-Trichloronaphthalene (CAS No. 50402-52-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological implications of 1,2,3-Trichloronaphthalene. While not a direct therapeutic agent, its role as a synthetic precursor and its significant environmental and toxicological profile make it a compound of interest for a wide range of scientific disciplines, including medicinal chemistry and environmental health.

Core Physicochemical Data

This compound is a chlorinated aromatic hydrocarbon.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50402-52-3 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₀H₅Cl₃ | [1][2] |

| Molecular Weight | 231.5 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow solid with an aromatic odor. | [1] |

| Melting Point | 93°C | [1] |

| Boiling Point | 304-354°C | [1] |

| Solubility | Insoluble in water. Soluble in Chloroform (Slightly), Dichloromethane. | [1][4] |

| InChI Key | QEPTXDCPBXMWJC-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | [1] |

Synthesis and Chemical Reactivity

Synthesis Pathway

The primary method for synthesizing this compound is through the direct chlorination of naphthalene.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1] The reaction is exothermic and requires careful control of conditions to achieve the desired degree of chlorination and isomeric distribution.[1]

Below is a conceptual workflow for the synthesis of this compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Formula of 1,2,3-Trichloronaphthalene

This guide provides a comprehensive technical overview of 1,2,3-trichloronaphthalene, a significant congener of the polychlorinated naphthalene (PCN) class of compounds. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into its molecular characteristics, synthesis, physicochemical properties, and toxicological profile, grounded in authoritative scientific data.

Introduction to this compound: A Persistent Halogenated Aromatic Hydrocarbon

This compound is a chlorinated aromatic hydrocarbon belonging to the larger family of polychlorinated naphthalenes (PCNs).[1] These compounds are derivatives of naphthalene, where one to eight hydrogen atoms are replaced by chlorine atoms.[2] Historically, PCNs were manufactured and used in significant quantities for their chemical stability, fire resistance, and insulating properties.[3][4] Commercial PCN products were typically complex mixtures of different congeners, used in applications such as electrical insulation, wood preservatives, and as additives in lubricants and oils.[1][3][4]

The production and use of PCNs have been largely phased out due to severe health and environmental concerns, including their persistence, bioaccumulation, and toxicity.[3][5][6] this compound, as a specific trichlorinated isomer, is a subject of study in environmental monitoring and toxicology to understand its fate, effects, and the risks associated with the legacy of PCN contamination.[1]

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

Chemical Formula and Identifiers

The molecular formula for this compound is C₁₀H₅Cl₃ .[1][7][8] This formula indicates a naphthalene core (C₁₀H₈) where three hydrogen atoms have been substituted by chlorine atoms.

Key chemical identifiers for this compound are summarized in the table below for precise identification and database referencing.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][7] |

| CAS Number | 50402-52-3 | [1][7][8] |

| Molecular Weight | 231.51 g/mol | [1][9] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl | [1] |

| InChI Key | QEPTXDCPBXMWJC-UHFFFAOYSA-N | [1][7] |

Molecular Geometry

The structure consists of a fused bicyclic aromatic system, the naphthalene ring, with three chlorine atoms substituted at the 1, 2, and 3 positions. The presence and specific arrangement of these chlorine atoms influence the molecule's planarity, electronic properties, and steric hindrance, which in turn dictate its chemical reactivity and biological interactions.

Below is a diagram representing the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The physical and chemical properties of this compound are critical for understanding its environmental transport, partitioning, and for developing analytical methods.

| Property | Value | Unit | Source |

| Physical State | Colorless to pale-yellow solid | - | [1] |

| Odor | Aromatic | - | [1] |

| Melting Point | 93 | °C | [1] |

| Boiling Point | 304 - 354 | °C | [1] |

| Density | 1.58 | g/cm³ | [1][5] |

| Water Solubility | Insoluble (0.017-0.064 mg/L for isomers) | mg/L | [1] |

| Vapor Density | 8.0 (Air = 1) | - | [1] |

| Flash Point | 200 (Open cup) | °C | [5] |

| Octanol/Water Partition Coefficient (log Kow) | 5.1 | - | [1] |

The high octanol/water partition coefficient (log Kow) indicates a strong tendency to partition into fatty tissues, leading to bioaccumulation in organisms.[1][5] Its low water solubility and vapor pressure contribute to its persistence in soil and sediment.

Synthesis and Chemical Reactivity

General Synthesis Protocol

This compound is not typically synthesized as a pure congener in a targeted manner. Instead, it is formed as a component of a complex mixture during the direct chlorination of naphthalene.[10] This process involves treating molten naphthalene with chlorine gas, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or antimony trichloride (SbCl₃).[1][10][11]

The degree of chlorination is controlled by reaction conditions like temperature, reaction time, and the amount of chlorine gas introduced.[10] Achieving a high yield of trichloronaphthalenes requires careful control to prevent over-chlorination to tetra-, penta-, and higher chlorinated naphthalenes.[1]

Caption: Generalized workflow for the industrial synthesis of polychlorinated naphthalenes.

Chemical Reactivity

The chemical behavior of this compound is characterized by the stability of its aromatic system. However, it can undergo several types of reactions:

-

Nucleophilic Substitution : The chlorine atoms can be displaced by strong nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.[1]

-

Oxidation : Under strong oxidizing conditions (e.g., with potassium permanganate), the naphthalene ring can be oxidized to form naphthoquinones.[1]

-

Reduction : Dechlorination can occur via reduction, for instance, using hydrogen gas with a palladium catalyst, to yield partially or fully dechlorinated naphthalene.[1]

Toxicological Profile and Environmental Impact

The primary concern surrounding this compound stems from its toxicological properties and environmental persistence, which it shares with other PCNs.

Health Effects

Exposure to PCNs, particularly the more highly chlorinated congeners, is associated with a range of adverse health effects.[12][13] Historically, occupational exposure led to conditions such as chloracne (a severe skin condition), liver damage, and in some cases, fatalities from acute liver atrophy.[3][14]

The mechanisms of toxicity are believed to involve:

-

Aryl Hydrocarbon Receptor (AhR) Binding : Some PCN congeners can bind to the AhR, a cellular receptor involved in regulating gene expression.[13] This interaction is similar to that of dioxins and dioxin-like PCBs and can lead to a cascade of toxic responses.[12][13]

-

Oxidative Stress : this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress that can damage cellular components like DNA and proteins.[1]

-

Enzyme Interference : The compound can interfere with various enzyme activities and disrupt cellular membranes, contributing to its cytotoxicity.[1]

While most toxicological responses are linked to higher chlorinated PCNs, trichloronaphthalenes are still considered toxic and hazardous.[12][15]

Environmental Fate and Ecotoxicity

This compound is classified as a persistent organic pollutant (POP).[1] Its chemical stability and resistance to degradation mean it can persist in the environment for long periods.[1][3] Due to its lipophilicity, it bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[1][5][6] Studies have documented the bioaccumulation of trichloronaphthalene isomers in fish and other aquatic organisms.[1][5]

Analytical Methodologies

The detection and quantification of this compound in environmental and biological samples are crucial for risk assessment. Due to the complexity of PCN mixtures, high-resolution analytical techniques are required. The standard approach involves:

-

Extraction : Soxhlet or pressurized fluid extraction from the sample matrix (e.g., soil, sediment, tissue).

-

Clean-up : Multi-step column chromatography to remove interfering compounds.

-

Analysis : High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the definitive method for separating and identifying individual PCN congeners.

The development of more sensitive and accurate analytical methods remains an active area of research to better monitor environmental contamination.[1]

Conclusion

This compound is a well-defined chemical entity whose significance is now primarily historical and environmental. While its past industrial applications are a testament to the desirable properties of polychlorinated naphthalenes, its legacy is one of persistent environmental contamination and significant health risks. A thorough understanding of its molecular structure, properties, and toxicological profile is essential for professionals engaged in environmental remediation, public health, and the ongoing management of hazardous legacy chemicals.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Fernandes, A. R., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Science of The Total Environment, 837, 155764. Retrieved from [Link]

-

ResearchGate. (n.d.). The toxicological profile of polychlorinated naphthalenes (PCNs) | Request PDF. Retrieved from [Link]

-

ScienceDirect. (n.d.). The toxicological profile of polychlorinated naphthalenes (PCNs). Retrieved from [Link]

-

Wikipedia. (n.d.). Polychlorinated naphthalene. Retrieved from [Link]

-

EFSA. (2024). Risks for animal and human health related to the presence of polychlorinated naphthalenes (PCNs) in feed and food. EFSA Journal. Retrieved from [Link]

-

Cheméo. (n.d.). Naphthalene, 1,2,3-trichloro - Chemical & Physical Properties. Retrieved from [Link]

-

ContaminantDB. (2016). This compound (CHEM046097). Retrieved from [Link]

-

JoDrugs. (n.d.). trichloronaphthalene. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0962 - TRICHLORONAPHTHALENE. Retrieved from [Link]

-

CDC - NIOSH. (2014). TRICHLORONAPHTHALENE - International Chemical Safety Cards. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,4-Trichloronaphthalene. Retrieved from [Link]

-

Inchem.org. (2001). CHLORINATED NAPHTHALENES (CICAD 34, 2001). Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrachloronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,5-Trichloronaphthalene. Retrieved from [Link]

-

UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1-Chloronaphthalene. Retrieved from [Link]

Sources

- 1. Buy this compound | 50402-52-3 [smolecule.com]

- 2. uvadoc.uva.es [uvadoc.uva.es]

- 3. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]

- 6. CDC - TRICHLORONAPHTHALENE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound 100 µg/mL in Nonane [lgcstandards.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | CID 29910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 15. JoDrugs. TRICHLORONAPHTHALENE [jodrugs.com]

A Vanished Workhorse: An In-depth Technical Guide to the Historical Applications of Trichloronaphthalene Isomers

Foreword: Unearthing the Legacy of a Forgotten Chemical Class

For the modern researcher, scientist, or drug development professional, the term "trichloronaphthalene" likely evokes a sense of historical curiosity rather than contemporary relevance. Indeed, these once-ubiquitous chlorinated aromatic compounds have been relegated to the annals of chemical history, their production and widespread use ceasing decades ago due to mounting environmental and health concerns.[1] However, to dismiss them as mere historical footnotes would be to overlook the critical role they played in the technological advancements of the early and mid-20th century. This in-depth technical guide endeavors to provide a comprehensive retrospective on the historical applications of trichloronaphthalene isomers, offering not just a catalog of their uses but a deeper understanding of the scientific rationale behind their selection, the industrial processes they enabled, and the toxicological concerns that ultimately led to their demise. By examining this history, we can glean valuable insights into the evolution of material science, the importance of toxicological assessment, and the enduring challenge of balancing industrial progress with environmental stewardship.

The Rise of a Versatile Chemical: Properties and Production of Trichloronaphthalenes

The ascent of trichloronaphthalenes, as part of the broader family of polychlorinated naphthalenes (PCNs), was driven by a unique combination of physical and chemical properties that made them exceptionally suited for a range of demanding industrial applications. Commercial production of PCNs began around 1910, not as individual, purified isomers, but as complex mixtures generated through the direct chlorination of molten naphthalene.[1] The degree of chlorination could be controlled to produce materials ranging from oily liquids to hard, waxy solids, offering a versatile toolkit for industrial chemists.[1]

The key properties that underpinned the widespread use of trichloronaphthalene-containing mixtures included:

-

Chemical Inertness and Stability: PCNs are highly resistant to degradation by acids, alkalis, and other corrosive agents, making them ideal for use in harsh chemical environments.

-

Thermal Stability and Non-Flammability: Their high boiling points and flash points, coupled with their inherent fire-resistant nature, made them a safer alternative to flammable mineral oils in many applications.[2]

-

Excellent Dielectric Properties: Trichloronaphthalenes, particularly in their waxy forms, possessed high dielectric strength and low power factors, making them superb electrical insulators.[1]

-

Hydrophobicity and Biocidal Activity: Their resistance to water and their ability to inhibit the growth of fungi and insects led to their use as preservatives for wood and textiles.[1]

The Industrial Synthesis: A Tale of Isomeric Mixtures

The historical production of trichloronaphthalenes was not a precise science of targeted isomer synthesis. Instead, it involved the bulk chlorination of naphthalene, a process that inherently yielded a complex mixture of isomers and congeners with varying degrees of chlorination. The process, as described in historical literature, can be broadly outlined as follows:

dot graph "Industrial_Chlorination_of_Naphthalene" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.7, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Molten Naphthalene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chlorine Gas" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction Vessel" [shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Catalyst" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="FeCl3 or\nSbCl5"]; "Crude PCN Mixture" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Purification" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Final Product" [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Trichloronaphthalene-\nrich Mixture"];

"Molten Naphthalene" -> "Reaction Vessel"; "Chlorine Gas" -> "Reaction Vessel"; "Catalyst" -> "Reaction Vessel" [style=dashed]; "Reaction Vessel" -> "Crude PCN Mixture"; "Crude PCN Mixture" -> "Purification"; "Purification" -> "Final Product"; }

Caption: A simplified workflow of the historical industrial production of polychlorinated naphthalenes, including trichloronaphthalene isomers.

The resulting product was a technical mixture, with the exact composition of trichloronaphthalene isomers varying depending on the reaction conditions. These mixtures were then marketed under various trade names, with "Halowax" being one of the most prominent in the United States.[3]

Physicochemical Properties of Key Trichloronaphthalene Isomers

While commercial products were mixtures, understanding the properties of individual isomers is crucial for a complete technical picture. Direct experimental data for many isomers is scarce in historical literature; however, some key properties have been reported or estimated.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Trichloronaphthalene (mixture) | 1321-65-9 | C₁₀H₅Cl₃ | 231.51 | 92.8 | 301.08 |

| 1,2,3-Trichloronaphthalene | 50402-52-3 | C₁₀H₅Cl₃ | 231.51 | 93 | 304-354 |

| 1,2,4-Trichloronaphthalene | 50402-51-2 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,2,5-Trichloronaphthalene | 55720-33-7 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,2,7-Trichloronaphthalene | 55720-35-9 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,3,5-Trichloronaphthalene | 55720-38-2 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,3,6-Trichloronaphthalene | 55720-36-0 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,3,7-Trichloronaphthalene | 55720-37-1 | C₁₀H₅Cl₃ | 231.51 | - | 309.3 |

| 1,4,5-Trichloronaphthalene | 2437-55-0 | C₁₀H₅Cl₃ | 231.51 | - | - |

| 1,6,7-Trichloronaphthalene | 55720-39-3 | C₁₀H₅Cl₃ | 231.51 | - | 322.3 |

Core Historical Applications: The Indispensable Insulator, Preservative, and Additive

The unique properties of trichloronaphthalene isomers led to their widespread adoption in several key industrial sectors from the 1910s through the 1970s.

Electrical Industry: Powering a New Era of Electronics

Perhaps the most significant historical application of trichloronaphthalenes was in the electrical industry. Their high dielectric strength, thermal stability, and non-flammability made them a superior alternative to mineral oil for insulating electrical components.

Capacitors and Condensers: Waxy trichloronaphthalene-rich mixtures, such as Halowax 1001, were extensively used as impregnants for the paper dielectrics in capacitors and condensers.[3][8] This impregnation process displaced air and moisture, significantly increasing the dielectric strength and capacitance of the components, while also providing protection against electrical breakdown and fire.

Wire and Cable Insulation: Trichloronaphthalenes were also used as insulating coatings for electrical wires and cables.[1] Their resistance to moisture and chemicals provided long-term protection for conductors, particularly in harsh industrial environments.

Historical Protocol: Impregnation of Paper Capacitors with Trichloronaphthalene Wax (Representative)

-

Objective: To enhance the dielectric properties and lifespan of paper-wound capacitors.

-

Methodology:

-

Drying: The paper-wound capacitor elements were thoroughly dried in a vacuum oven to remove all moisture. This step was critical to prevent the hydrolysis of the chlorinated naphthalene and subsequent corrosion.

-

Impregnation: The dried capacitor elements were placed in a vacuum chamber. Molten trichloronaphthalene wax (e.g., Halowax 1001) was introduced into the chamber, completely submerging the capacitors.

-

Vacuum Application: A vacuum was applied to the chamber to draw out any remaining air from the paper windings and ensure complete penetration of the molten wax.

-

Pressurization: After vacuum impregnation, the chamber was often pressurized to further force the wax into the paper dielectric.

-

Cooling and Solidification: The impregnated capacitors were slowly cooled, allowing the trichloronaphthalene wax to solidify within the paper, creating a solid, void-free dielectric.

-

Sealing: The impregnated capacitors were then hermetically sealed in metal casings to prevent moisture ingress and leakage of the impregnant.

-

dot graph "Capacitor_Impregnation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.8, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="1. Drying of\nPaper Capacitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Placement in\nVacuum Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Introduction of Molten\nTrichloronaphthalene Wax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Vacuum Application\n(De-aeration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Pressurization\n(Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Cooling and\nSolidification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Hermetic\nSealing", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: A step-by-step workflow illustrating the historical process of impregnating paper capacitors with trichloronaphthalene wax.

Wood and Textile Preservation: A Shield Against Decay and the Elements

The biocidal and hydrophobic properties of trichloronaphthalenes made them effective preservatives for wood and textiles.

Wood Preservation: Trichloronaphthalene-containing formulations were applied to wood to protect it from fungal decay and insect attack.[1] While not as common as creosote or pentachlorophenol, they offered a degree of protection, particularly for wood not in direct ground contact. The application methods were often simple, involving brushing, dipping, or soaking the wood in a solution of the chlorinated naphthalene in an organic solvent.

Textile and Paper Treatment: The water-resistant nature of trichloronaphthalenes led to their use in waterproofing textiles and paper products.[9] This was particularly valuable for applications requiring durability and resistance to moisture.

Lubricants and Cutting Fluids: Enhancing Performance Under Pressure

Trichloronaphthalenes were also utilized as additives in lubricants and cutting fluids.[8] Their chemical stability and ability to form a resilient film on metal surfaces under high pressure and temperature made them valuable as extreme pressure (EP) additives. In cutting fluids, they helped to lubricate the cutting tool, reduce friction and heat generation, and improve the surface finish of the machined part.

The Unseen Hazard: Toxicological Profile and the Inevitable Decline

The very properties that made trichloronaphthalenes so industrially valuable—their chemical stability and persistence—also contributed to their downfall. As the 20th century progressed, the adverse health effects of exposure to these compounds became increasingly apparent.

The primary health concern associated with trichloronaphthalene exposure was chloracne , a severe and persistent acne-like skin condition.[10] In addition to this dermal toxicity, systemic effects, including liver damage , were reported in workers with prolonged exposure.[8][11] It became evident that the toxicity of PCNs varied with the degree of chlorination, with the higher chlorinated naphthalenes generally being more toxic.[10]

The growing awareness of these health risks, coupled with the increasing understanding of their environmental persistence and potential for bioaccumulation, led to a significant decline in the production and use of trichloronaphthalenes and other PCNs in the 1970s.[2] Regulatory actions in many countries ultimately led to a near-complete phase-out of their commercial use by the 1980s.

dot graph "Toxicity_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", width=2, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];